molecular formula C6H3N5S B14238425 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine CAS No. 503818-34-6

1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine

Cat. No.: B14238425
CAS No.: 503818-34-6
M. Wt: 177.19 g/mol
InChI Key: BUYZZEDBJIRUDH-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities This compound is characterized by a fused ring system that includes imidazole, thiadiazole, and pyridine moieties

Preparation Methods

The synthesis of 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine typically involves the cyclization of pyridine-2,3-diamines with sulfur-containing reagents. One common method includes refluxing pyridine-2,3-diamines in the presence of thionyl chloride (SOCl2) in various solvents . This reaction facilitates the formation of the thiadiazole ring, which is then fused with the imidazole and pyridine rings to yield the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, expanding the structural diversity of the compound.

Comparison with Similar Compounds

1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine can be compared with other similar compounds, such as:

Properties

CAS No.

503818-34-6

Molecular Formula

C6H3N5S

Molecular Weight

177.19 g/mol

IUPAC Name

4-thia-3,5,7,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

InChI

InChI=1S/C6H3N5S/c1-3-4(9-2-8-3)5-6(7-1)11-12-10-5/h1-2,10H

InChI Key

BUYZZEDBJIRUDH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NSNC2=C3C1=NC=N3

Origin of Product

United States

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